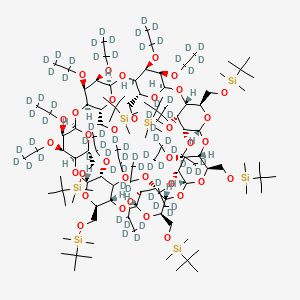
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 is a derivative of beta-cyclodextrin, a cyclic oligosaccharide produced from starch via enzymatic conversion. This compound is isotope-labeled with deuterium, making it useful in various analytical and research applications. Beta-cyclodextrins are known for their ability to form inclusion complexes with a wide range of molecules, which makes them valuable in fields such as pharmaceuticals, food, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 involves multiple steps. The starting material, beta-cyclodextrin, undergoes selective protection and deprotection reactions to introduce the desired functional groups. The tert-butyldimethylsilyl (TBDMS) groups are introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The ethyl groups are introduced via alkylation reactions using ethyl iodide or ethyl bromide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The ethyl and TBDMS groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethyl iodide, tert-butyldimethylsilyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 has a wide range of scientific research applications:
Chemistry: Used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers.
Biology: Employed in studies involving molecular recognition and host-guest chemistry.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin derivative allows it to encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This property is particularly useful in drug delivery, where the compound can improve the bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Similar Compounds
- Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin
- Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin
Uniqueness
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications such as nuclear magnetic resonance (NMR) spectroscopy. The ethyl and TBDMS groups provide specific steric and electronic properties that can influence the compound’s inclusion complex formation and stability .
Properties
Molecular Formula |
C112H224O35Si7 |
|---|---|
Molecular Weight |
2398.0 g/mol |
IUPAC Name |
tert-butyl-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,49R)-10,15,20,25,30,35-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(1,1,2,2,2-pentadeuterioethoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91?,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3,11D3,12D3,13D3,14D3,50D2,51D2,52D2,53D2,54D2,55D2,56D2,57D2,58D2,59D2,60D2,61D2,62D2,63D2 |
InChI Key |
YWJVRWNASWFZDF-OLGKIYBHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
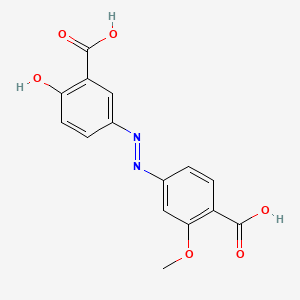
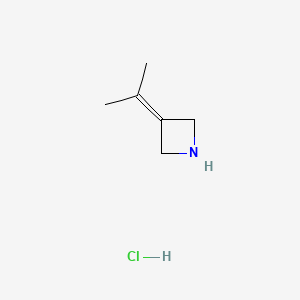
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
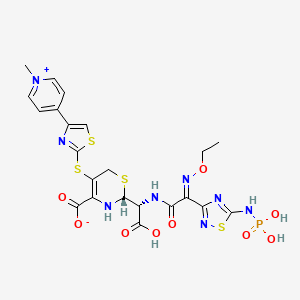
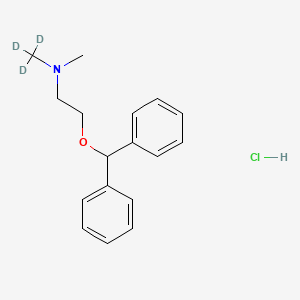
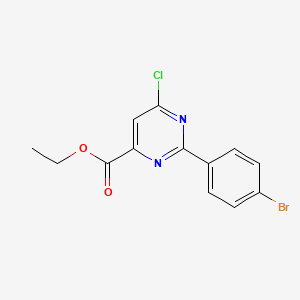

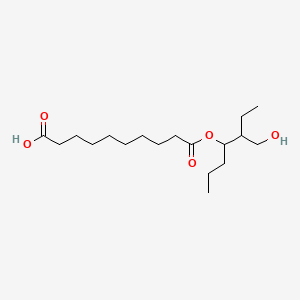
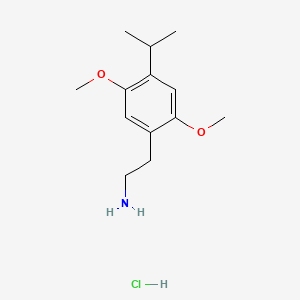
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
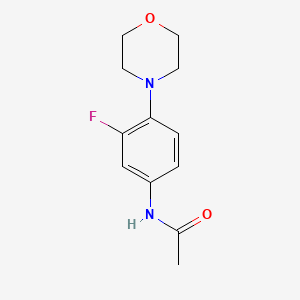
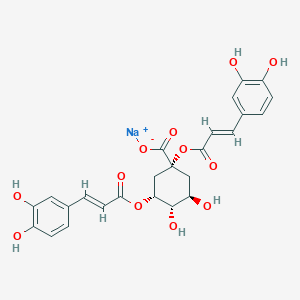
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
